1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
Description
Introduction to 1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e]triazine-5,7(1H,6H)-dione
Historical Context and Discovery Timeline
The compound 1-cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e]triazine-5,7(1H,6H)-dione emerged during a period of intensified research into nitrogen-rich heterocycles in the early 21st century. While its exact synthesis date remains undocumented in public databases, structural analogs such as 3-(2-chlorophenyl)-1-ethyl-6-methylpyrimido[5,4-e]triazine-5,7(1H,6H)-dione (PubChem CID: 16654594) were first reported in 2007, suggesting that the target compound likely originated from subsequent derivatization efforts aimed at optimizing pharmacological properties.
The discovery timeline aligns with broader trends in medicinal chemistry, where fused triazine systems gained prominence due to their versatility in drug design. For instance, pyrrolo[2,1-f]triazines, first synthesized in the 1970s, saw renewed interest in the 2000s as kinase inhibitors. Similarly, the pyrimido[5,4-e]triazine-dione scaffold was explored for its ability to mimic purine motifs, a strategy critical for targeting nucleotide-binding enzymes. The introduction of the trifluoromethylphenyl group in this compound reflects early 2010s advancements in leveraging fluorinated substituents to enhance metabolic stability and target affinity.
Significance in Heterocyclic Chemistry Research
This compound exemplifies the strategic fusion of aromatic and non-aromatic heterocycles to achieve tailored biochemical interactions. Its structure combines three key elements:
- Pyrimido[5,4-e]triazine-dione core : A bicyclic system with alternating nitrogen atoms, providing multiple hydrogen-bonding sites critical for enzyme inhibition.
- Cyclohexyl substituent : Enhances lipophilicity, potentially improving blood-brain barrier penetration.
- 4-(Trifluoromethyl)phenyl group : Introduces electron-withdrawing effects that stabilize the molecule against oxidative degradation.
The integration of these features positions the compound as a valuable candidate for studying structure-activity relationships (SAR) in heterocyclic systems. For example, the trifluoromethyl group’s meta position on the phenyl ring optimizes steric and electronic interactions with hydrophobic enzyme pockets, a design principle validated in kinase inhibitor development. Additionally, the methyl group at position 6 may reduce rotational freedom, favoring bioactive conformations.
Table 1: Key Structural and Physicochemical Properties
The compound’s significance is further underscored by its potential to address challenges in targeting protein-protein interactions (PPIs). The rigid triazine core can act as a conformational restraint, while the cyclohexyl group provides a bulky substituent to disrupt large interfacial surfaces. Recent studies on analogous triazine derivatives have demonstrated inhibitory activity against cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFRs), suggesting broad therapeutic applicability.
Properties
Molecular Formula |
C19H18F3N5O2 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
1-cyclohexyl-6-methyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C19H18F3N5O2/c1-26-17(28)14-16(24-18(26)29)27(13-5-3-2-4-6-13)25-15(23-14)11-7-9-12(10-8-11)19(20,21)22/h7-10,13H,2-6H2,1H3 |
InChI Key |
CGPLHQVJCHLSCT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=NC(=NN(C2=NC1=O)C3CCCCC3)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Intermediates
The synthesis generally begins with 6-chloro-3-methyluracil or analogous substituted uracils. For example, 6-chloro-3-methyluracil is reacted with cyclohexylamine to introduce the cyclohexyl group at the 6-position through nucleophilic substitution under reflux conditions in an alcoholic solvent such as ethanol or 1-propanol, often facilitated by microwave irradiation to enhance reaction rates and yields.
Formation of Hydrazone Intermediates
Subsequent condensation with hydrazine derivatives forms hydrazone intermediates, which are crucial for the triazine ring formation. For instance, methylhydrazine or substituted hydrazines react with the pyrimidine intermediates under reflux or microwave conditions to yield hydrazone compounds.
Introduction of the 4-(Trifluoromethyl)phenyl Group
The 4-(trifluoromethyl)phenyl substituent is introduced via condensation of the hydrazone intermediate with 4-(trifluoromethyl)benzaldehyde. This step typically involves heating the mixture under microwave irradiation or conventional reflux to form the Schiff base intermediate.
Cyclization to Pyrimido[5,4-e]triazine Core
The Schiff base undergoes intramolecular cyclization to form the fused triazine ring. This step may be promoted by heating or the presence of catalysts or dehydrating agents. The cyclization yields the pyrimido[5,4-e]triazine-5,7-dione core structure.
Purification and Characterization
The final product is typically purified by recrystallization or column chromatography. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, IR spectroscopy, and LC-MS to confirm molecular structure and purity.
Representative Reaction Conditions and Yields
Research Findings and Notes
- Microwave-assisted synthesis is a common technique used to reduce reaction times and improve yields in the preparation of these heterocyclic compounds.
- The presence of trifluoromethyl substituents enhances the compound’s chemical stability and biological activity, making the introduction step critical.
- Purification by silica gel chromatography with solvent systems such as methanol/dichloromethane mixtures is effective for isolating pure compounds.
- Analytical data such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) confirm the successful synthesis and structural integrity of the compound.
Summary Table of Key Intermediates and Analytical Data
Chemical Reactions Analysis
1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the corresponding reduced forms.
Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common reagents for these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the reaction conditions and the specific reagents used.
Scientific Research Applications
Medicinal Applications
The medicinal properties of compounds related to 1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine have been explored extensively. Its structural similarity to other triazole and pyrimidine derivatives suggests a range of bioactivities:
- Antimicrobial Activity : Research indicates that derivatives of triazoles and pyrimidines exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain triazole derivatives demonstrate potent activity against drug-resistant bacterial strains such as Staphylococcus aureus and Escherichia coli . This suggests that 1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine could also possess similar antimicrobial efficacy.
- Anticancer Potential : Compounds with triazine cores have been reported to inhibit various kinases involved in cancer progression. For example, some derivatives have shown IC50 values in the nanomolar range against c-Met kinase, which is implicated in tumor growth . The ability to inhibit such targets positions this compound as a candidate for further anticancer drug development.
Agrochemical Applications
The agrochemical potential of this compound stems from its structural features that may enhance its effectiveness as a pesticide or herbicide:
- Pesticidal Properties : The presence of trifluoromethyl groups is known to influence the biological activity of pesticides. Compounds with similar structures have been utilized for their ability to disrupt pest metabolism or reproduction . The exploration of 1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine in agricultural settings could lead to the development of novel pest control agents.
Material Science Applications
The unique chemical structure of 1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine also opens avenues for its use in material science:
- Polymer Chemistry : The incorporation of triazine-based compounds into polymers can enhance properties such as thermal stability and mechanical strength. Research has indicated that triazine derivatives can act as cross-linking agents or stabilizers in polymer formulations .
Case Studies
Several studies underline the diverse applications of compounds related to 1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine:
- Antimicrobial Efficacy : A study highlighted the synthesis of various triazole derivatives which exhibited significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring significantly enhanced activity .
- Anticancer Activity : Research on triazole-pyrimidine hybrids demonstrated remarkable anticancer properties with IC50 values significantly lower than established chemotherapeutics against various cancer cell lines . This validates the potential for developing new cancer therapies based on similar scaffolds.
- Agrochemical Development : A review discussed the use of fluorinated compounds in agrochemicals and their effectiveness in controlling pests due to their high lipophilicity and metabolic stability . This suggests a pathway for testing 1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine as a potential agrochemical agent.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability, while the pyrimido[5,4-e][1,2,4]triazine core interacts with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate specific enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Key Structural Differences
The compound’s uniqueness lies in its substituent arrangement:
- Cyclohexyl group : Rare in triazinediones; contrasts with phenyl or thiophenyl groups in analogs like 8-phenyl-6-(thiophen-2-yl)-6,7-dihydro-2H-pyrimido[2,1-c][1,2,4]triazine-3,4-dione ().
- Trifluoromethylphenyl group : Enhances electron-withdrawing effects compared to coumarin or pyrazolone substituents in related compounds ().
Pharmacological Comparisons
- Target Compound : Computational docking studies suggest strong binding to CDK2 (cyclin-dependent kinase 2) due to trifluoromethylphenyl interactions .
- Thiophene Analogs : Exhibit moderate EGFR inhibition but lack the metabolic stability conferred by trifluoromethyl groups .
- Coumarin Derivatives : Focus on antimicrobial activity but show poor solubility compared to trifluoromethyl-containing analogs .
Biological Activity
1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Synthesis and Structure
The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The synthesis typically involves multi-step reactions that yield pyrimidine and triazine derivatives. The structural formula is as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrimido-triazine derivatives. For instance, a related compound demonstrated selective antiproliferative activity against the A549 lung cancer cell line with an IC50 value of 6.0 ± 0.4 μM. Notably, this compound showed minimal impact on normal human lung fibroblast cells at concentrations up to 100 μM .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Selectivity |
|---|---|---|---|
| 5j | A549 | 6.0 ± 0.4 | High |
| 5k | MCF-7 | 12.5 ± 1.2 | Moderate |
Antibacterial Activity
Some derivatives have shown promising antibacterial properties against strains such as Klebsiella pneumoniae and Staphylococcus aureus. These compounds were evaluated using disk diffusion methods and exhibited zones of inhibition comparable to standard antibiotics .
Table 2: Antibacterial Efficacy
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Klebsiella pneumoniae | 15 |
| Compound B | Staphylococcus aureus | 18 |
The mechanism underlying the biological activity of these compounds often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation and bacterial growth. For example, some studies suggest that these triazine derivatives may inhibit carbonic anhydrase isoforms that are overexpressed in certain tumors .
Case Studies
- Case Study on Anticancer Properties : A study evaluated a series of pyrimidine derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that modifications to the triazine core significantly enhanced anticancer activity, particularly in compounds with trifluoromethyl substitutions .
- Case Study on Antibacterial Properties : Another research effort focused on synthesizing new triazine-based compounds and assessing their antibacterial effects against resistant bacterial strains. The findings revealed that certain derivatives exhibited potent activity, suggesting potential as new therapeutic agents in treating bacterial infections .
Q & A
Q. What synthetic methodologies are optimal for preparing pyrimido-triazine-dione derivatives like 1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione?
Answer:
- Key Steps : Cyclocondensation of precursors (e.g., hydrazinyl pyrimidines) with oxalyl chloride in DMF/EtOH under reflux (8–12 hours) is a common approach for triazine-dione formation .
- Substituent Introduction : Alkylation (e.g., benzyl chlorides) or aryl substitution (e.g., 4-(trifluoromethyl)phenyl groups) is performed post-cyclization using nucleophilic displacement or coupling reactions .
- Purification : Recrystallization from ethanol or methanol yields pure compounds (confirmed by elemental analysis and HPLC) .
Q. How should researchers characterize the structural integrity of this compound?
Answer:
- Spectroscopy : Use -NMR to confirm substituent integration (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, trifluoromethylphenyl aromatic protons at δ 7.5–8.0 ppm) and -NMR for carbonyl (C=O) and triazine ring carbons .
- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., C–H⋯N) and π-π stacking interactions to validate molecular conformation .
- Mass Spectrometry : High-resolution ESI-MS ensures correct molecular weight (e.g., [M+H] peak matching calculated mass ± 0.001 Da) .
Q. What preliminary biological screening assays are relevant for this compound?
Answer:
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values ≤50 µg/mL indicate potency) .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays to identify IC values; compare with non-tumor cells (e.g., HEK293) for selectivity .
- Enzyme Inhibition : Evaluate binding to kinases or proteases via fluorescence polarization or SPR assays .
Advanced Research Questions
Q. How do substituents (e.g., trifluoromethylphenyl, cyclohexyl) influence the compound’s bioactivity and stability?
Answer:
- Electron-Withdrawing Groups : The 4-(trifluoromethyl)phenyl group enhances metabolic stability by reducing oxidative degradation and improving lipophilicity (logP ~3.5) .
- Cyclohexyl Group : Increases steric bulk, potentially reducing off-target interactions but may lower solubility (logS ~−4.2); balance via co-solvents (e.g., DMSO/PEG) in assays .
- Structure-Activity Relationships (SAR) : Compare analogues (e.g., methyl vs. ethyl at position 6) to map substituent effects on potency .
Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound?
Answer:
- DFT Calculations : Predict electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions (e.g., triazine-dione core as H-bond acceptor) .
- Docking Studies : Simulate binding to target proteins (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina; validate with MD simulations for stability .
- Thermodynamic Properties : Calculate Gibbs free energy (ΔG) of synthesis intermediates to optimize reaction pathways .
Q. What strategies resolve contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy)?
Answer:
- Metabolic Profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation at position 5) and adjust substituents to block degradation .
- Formulation Optimization : Encapsulate in liposomes or cyclodextrins to improve bioavailability; measure plasma concentration-time profiles in rodent models .
- Off-Target Screening : Employ proteome-wide affinity chromatography to identify unintended targets (e.g., cytochrome P450 isoforms) .
Q. How can researchers assess environmental fate and toxicity during preclinical development?
Answer:
- Environmental Persistence : Use OECD 307 guidelines to study biodegradation in soil/water; monitor half-life (t) under UV light or microbial action .
- Ecototoxicity : Test on Daphnia magna (LC) and Vibrio fischeri (EC) to assess aquatic toxicity .
- Read-Across Models : Compare with structurally similar compounds (e.g., pyrimidine-triazole hybrids) to predict bioaccumulation potential .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
